molecular formula C8H8N2 B1366360 7-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-42-4

7-Methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B1366360
CAS No.: 357263-42-4
M. Wt: 132.16 g/mol
InChI Key: HMXZIJABHDJYQQ-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group attached to the seventh position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

7-Methyl-1H-pyrrolo[3,2-B]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the proliferation of cancer cells by targeting FGFR signaling pathways . This inhibition leads to reduced cell migration and invasion, as well as the induction of apoptosis in cancer cells . Additionally, this compound affects the PI3K-Akt and RAS-MEK-ERK pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFR . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby preventing the activation of downstream signaling pathways . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over extended periods, with consistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss, liver toxicity, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key intermediates in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . The localization and accumulation of this compound within specific cellular compartments are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It can also translocate to the nucleus, influencing gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can affect the targeting and stability of this compound within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of palladium catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrrolopyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.

Scientific Research Applications

7-Methyl-1H-pyrrolo[3,2-B]pyridine has several scientific research applications:

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXZIJABHDJYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-42-4
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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